

WKYMVM-NH2 TFA: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: WKYMVM-NH2 TFA

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An In-depth Review of the Formyl Peptide Receptor Agonist

Introduction

WKYMVM-NH2 TFA is a synthetic hexapeptide that has garnered significant interest within the scientific community for its potent agonistic activity on formyl peptide receptors (FPRs).^[1] These receptors, primarily expressed on the surface of immune cells such as neutrophils and monocytes, play a crucial role in the innate immune response by recognizing formylated peptides derived from bacteria and mitochondria. The activation of FPRs by agonists like WKYMVM-NH2 triggers a cascade of intracellular signaling events, leading to a range of cellular responses including chemotaxis, calcium mobilization, and the production of reactive oxygen species (ROS), all of which are vital for host defense and inflammation.^{[1][2]} This technical guide provides a comprehensive overview of **WKYMVM-NH2 TFA**, detailing its mechanism of action, key experimental data, and detailed protocols for its characterization, aimed at researchers, scientists, and professionals involved in drug development.

Core Concepts: Formyl Peptide Receptor Agonism

WKYMVM-NH2 is a potent agonist for multiple members of the formyl peptide receptor family, including FPR1, FPR2 (also known as FPRL1), and FPR3 (also known as FPRL2).^{[1][3][4]} It exhibits a particularly high affinity for FPR2.^[2] The trifluoroacetate (TFA) salt form is commonly

used in research settings. The peptide's ability to activate these receptors initiates a G-protein-coupled signaling cascade, leading to various downstream cellular effects.

Quantitative Data Summary

The biological activity of WKYMVM-NH2 has been quantified in various in vitro assays. The following tables summarize key quantitative data for its effects on different formyl peptide receptors and cellular functions.

Receptor	Cell Line	Assay	Parameter	Value	Reference(s)
FPR2 (FPRL1)	HL-60	Calcium Mobilization	EC50	2 nM	[3] [5]
FPR3 (FPRL2)	HL-60	Calcium Mobilization	EC50	80 nM	[3] [5]
FPR2	Not Specified	Calcium Mobilization	EC50	75 pM	[4]
FPR3	Not Specified	Calcium Mobilization	EC50	3 nM	[4]

Table 1: Receptor Activation Potency of WKYMVM-NH2.

Cellular Response	Cell Type	Parameter	Value	Reference(s)
Superoxide Production	Neutrophils	EC50	75 nM	[5]
Chemotaxis	HL-60 cells expressing FPRL2	Optimal Concentration	10 - 50 nM	[5]

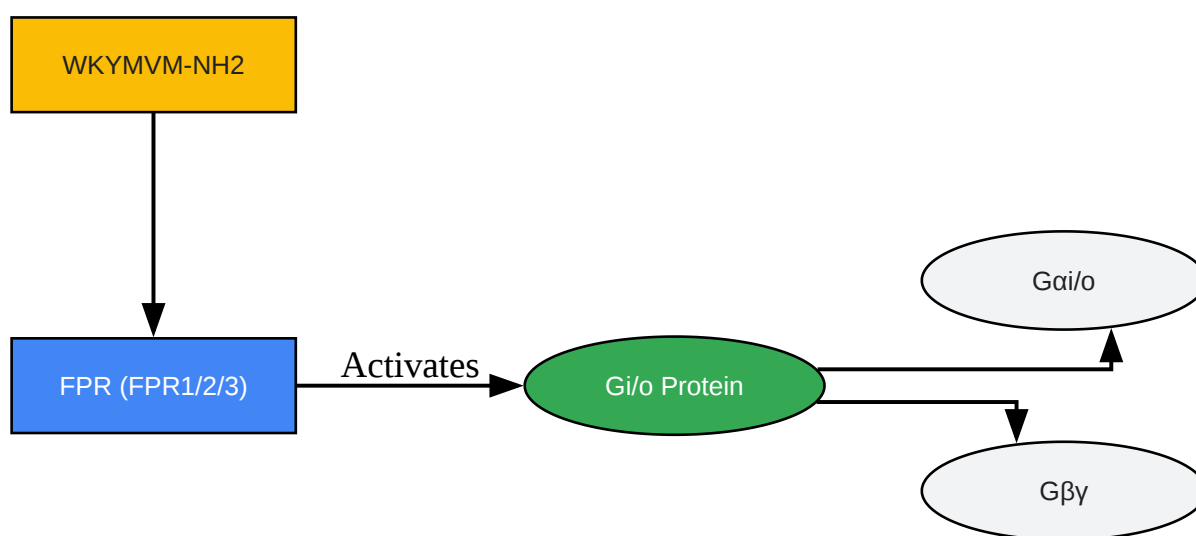
Table 2: Functional Response Potency of WKYMVM-NH2.

Signaling Pathways

The binding of WKYMVM-NH₂ to FPRs triggers a cascade of intracellular signaling events, primarily through the activation of heterotrimeric G-proteins. This leads to the activation of several key downstream pathways that orchestrate the cellular response.

G-Protein Coupled Signaling Cascade

Upon agonist binding, the FPR undergoes a conformational change, leading to the activation of associated G_i proteins. The activated G α and G $\beta\gamma$ subunits dissociate and initiate downstream signaling.

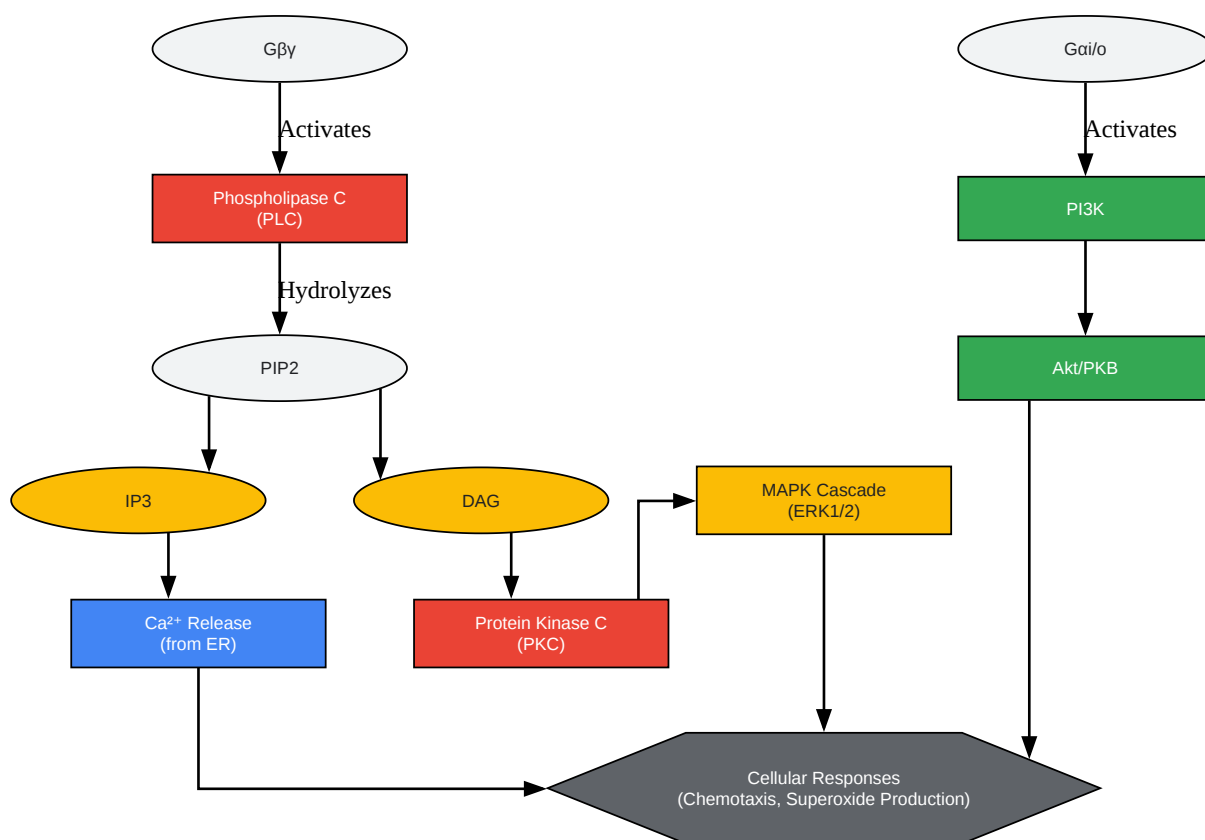


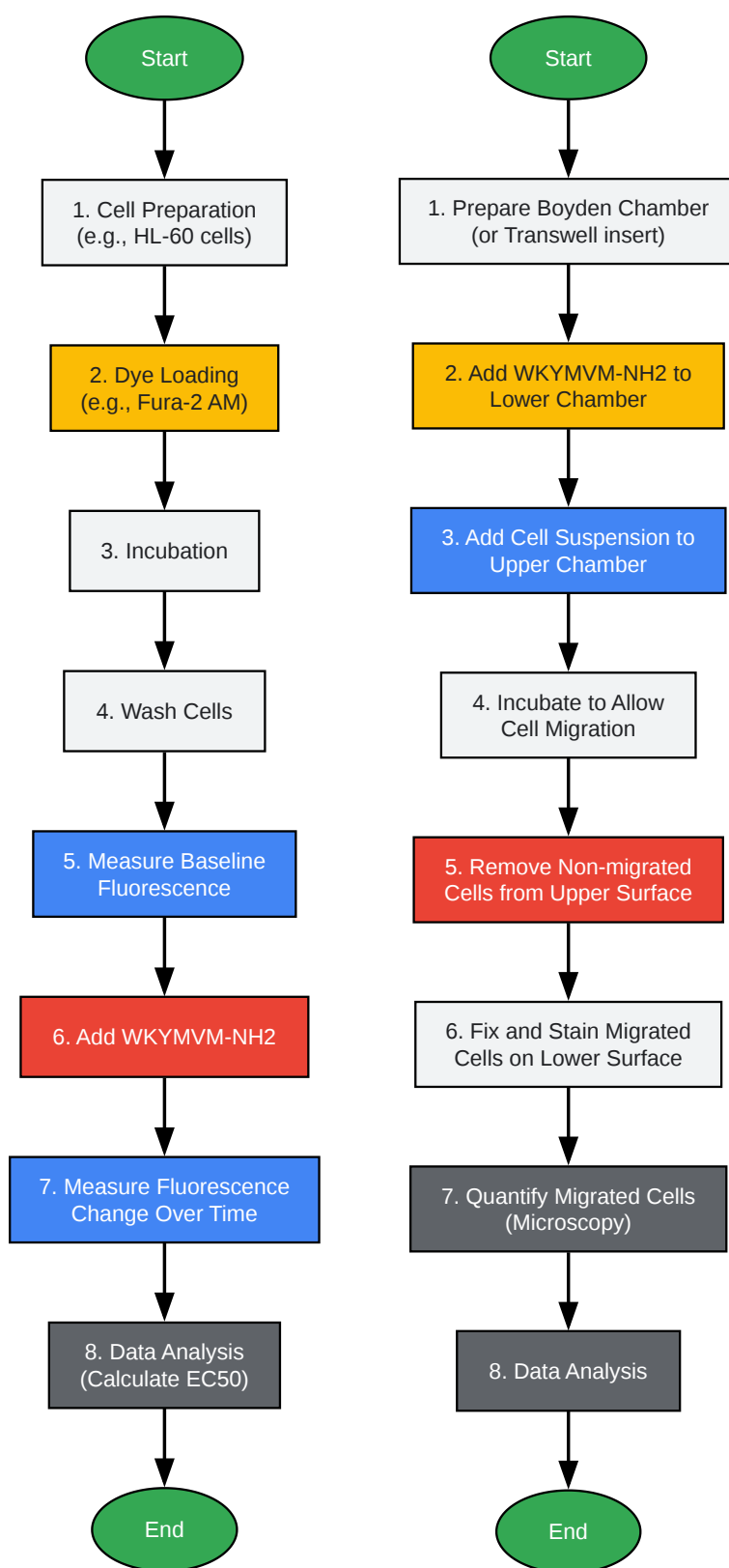
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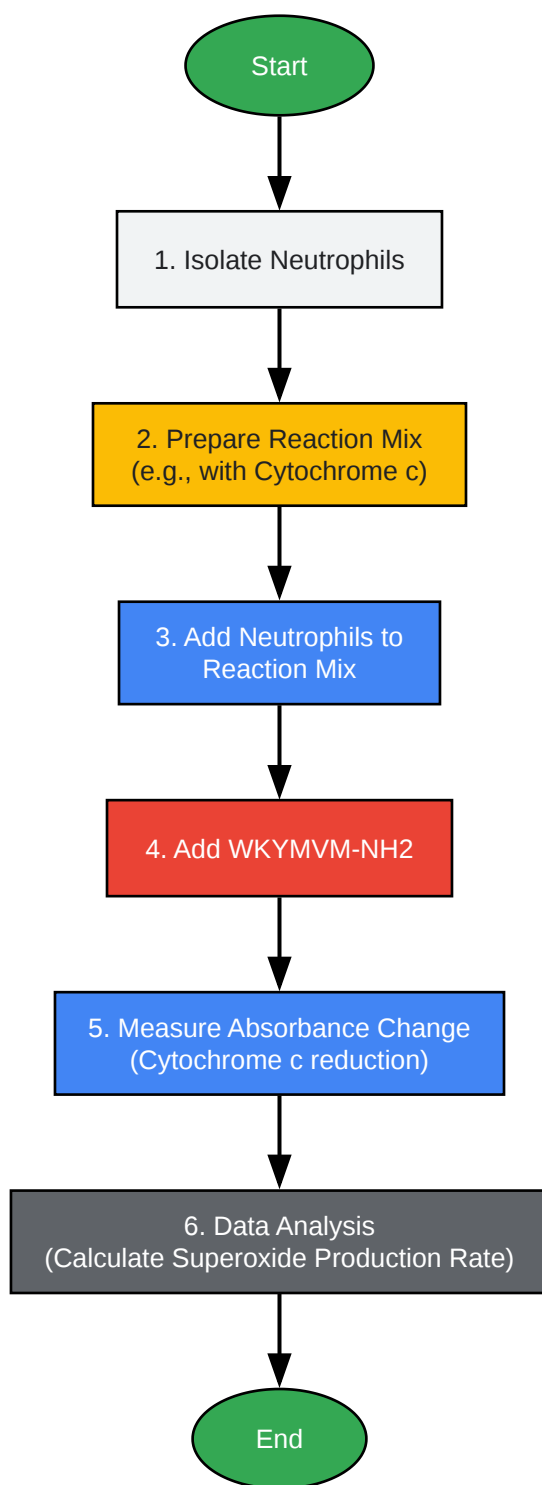
WKYMVM-NH₂ initiated G-protein activation.

Major Downstream Signaling Pathways

The dissociated G-protein subunits activate multiple effector enzymes, leading to the generation of second messengers and the activation of various protein kinase cascades.







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